Welcome to the BenchChem Online Store!
molecular formula C10H15NO B8690847 2(1H)-Pyridinone, 5-butyl-6-methyl- CAS No. 104338-84-3

2(1H)-Pyridinone, 5-butyl-6-methyl-

Cat. No. B8690847
M. Wt: 165.23 g/mol
InChI Key: UUASPYSJUKVINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05308854

Procedure details

A suspension of 3-cyano-5-butyl-6-methylpyridin-2(1H)-one (950 mg, 5.0 mmol) in 6N hydrochloric acid (36 mL) was refluxed for 3 days. The reaction was cooled and extracted with methylene chloride to isolate product. It was then dried with methylene chloride solution, filtered and evaporated. The residue was triturated with diethyl ether to yield product (563 mg, 68%).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4](=[O:14])[NH:5][C:6]([CH3:13])=[C:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH:8]=1)#N>Cl>[CH2:9]([C:7]1[CH:8]=[CH:3][C:4](=[O:14])[NH:5][C:6]=1[CH3:13])[CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
950 mg
Type
reactant
Smiles
C(#N)C=1C(NC(=C(C1)CCCC)C)=O
Name
Quantity
36 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
to isolate product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried with methylene chloride solution
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=CC(NC1C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 563 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.